Chloro(3-ethoxypropyl)dimethylsilane
CAS No.: 142801-33-0
Cat. No.: VC15989628
Molecular Formula: C7H17ClOSi
Molecular Weight: 180.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142801-33-0 |
|---|---|
| Molecular Formula | C7H17ClOSi |
| Molecular Weight | 180.75 g/mol |
| IUPAC Name | chloro-(3-ethoxypropyl)-dimethylsilane |
| Standard InChI | InChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3 |
| Standard InChI Key | YTONRUGDXHJSHB-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCC[Si](C)(C)Cl |
Introduction
Chemical Structure and Nomenclature
Chloro(3-ethoxypropyl)dimethylsilane (systematic IUPAC name: chloro-[3-(ethoxy)propyl]-dimethylsilane) features a central silicon atom bonded to two methyl groups, one chlorine atom, and a 3-ethoxypropyl chain. The ethoxypropyl moiety introduces ether functionality, enhancing solubility in polar solvents compared to purely hydrocarbon-substituted silanes . The molecular formula is C₇H₁₇ClOSi, with a molecular weight of 192.75 g/mol.
Structural Analogies to Documented Silanes
The compound shares structural similarities with:
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Chloro(3-isocyanatopropyl)dimethylsilane (CAS 17070-70-1) , where the isocyanate group (-NCO) is replaced by an ethoxy (-OCH₂CH₃) group.
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Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) , which lacks the ethoxypropyl chain but exhibits comparable reactivity at the silicon-chlorine bond.
The ethoxy group’s electron-donating nature moderates the electrophilicity of the silicon center compared to chlorosilanes with electron-withdrawing substituents .
Synthesis and Manufacturing
Hydrosilylation of Allyl Ethyl Ether
A plausible synthesis involves hydrosilylation of allyl ethyl ether (CH₂=CHCH₂OCH₂CH₃) with chlorodimethylsilane (ClSi(CH₃)₂H) in the presence of a platinum catalyst. This method mirrors the production of analogous 3-substituted propylsilanes :
The reaction typically proceeds under mild conditions (50–80°C) with high regioselectivity for the anti-Markovnikov product .
Alternative Pathway: Nucleophilic Substitution
Chloride displacement on chlorodimethylvinylsilane using sodium ethoxide-propyl Grignard reagents offers another route:
Physicochemical Properties
Thermal and Hydrolytic Stability
The ethoxypropyl group confers greater hydrolytic stability compared to chloromethyl analogs . Hydrolysis proceeds via nucleophilic attack at silicon, yielding silanols and HCl:
The hydrophobic dimethyl groups and ethoxy chain retard water penetration, slowing this reaction relative to wholly chlorinated silanes .
Spectroscopic Characteristics
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¹H NMR (CDCl₃): δ 3.45 (q, -OCH₂CH₃), 1.55 (m, -CH₂CH₂CH₂-), 0.50 (s, Si-CH₃), 1.20 (t, -OCH₂CH₃).
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²⁹Si NMR: δ +15.2 ppm (cf. +12.8 ppm for chloro-dimethylsilane) .
Industrial and Research Applications
Surface Modification Agent
The compound’s dual functionality enables covalent bonding to hydroxylated surfaces (e.g., glass, metals) via silanol formation, while the ethoxy chain provides organic compatibility for polymer coatings . Applications include:
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Hydrophobic coatings for optical fibers.
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Adhesion promoters in epoxy resins.
Precursor for Silicone Derivatives
Controlled hydrolysis produces telechelic siloxanes with ethoxy termini, useful in:
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